

biological activity of novel 1,3,4-thiadiazole piperazine derivatives

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Compound of Interest

Compound Name: 1-(5-Trifluoromethyl-
[1,3,4]thiadiazol-2-yl)-piperazine

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An In-Depth Technical Guide on the Biological Activity of Novel 1,3,4-Thiadiazole Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic combination of the 1,3,4-thiadiazole and piperazine scaffolds has emerged as a highly promising avenue in medicinal chemistry for the development of novel therapeutic agents. The 1,3,4-thiadiazole ring, a five-membered heterocycle, is a bioisostere of pyrimidine and is known for its metabolic stability and ability to engage in various biological interactions.[1][2] Piperazine, a six-membered nitrogen-containing heterocycle, is a common fragment in many approved drugs, valued for its ability to improve pharmacokinetic properties and provide a flexible linker for interacting with biological targets.[3] The amalgamation of these two pharmacophores has led to the discovery of derivatives with a wide spectrum of potent biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties.[4][5][6]

This technical guide provides a comprehensive overview of the biological activities of novel 1,3,4-thiadiazole piperazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and development in this area.

Biological Activities and Quantitative Data

The conjugation of 1,3,4-thiadiazole with a piperazine moiety has yielded compounds with significant efficacy in various biological assays. The primary areas of activity are detailed below.

Antimicrobial Activity

Derivatives incorporating the 1,3,4-thiadiazole piperazine core have demonstrated broad-spectrum antibacterial and antifungal activities.^{[7][8]} These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.^{[4][9]} The mechanism of action for some of these derivatives is believed to involve the inhibition of essential bacterial enzymes, such as enoyl-acyl carrier protein (ACP) reductase (ENR), which is vital for fatty acid biosynthesis.^{[4][10]}

Table 1: Antibacterial Activity of 1,3,4-Thiadiazole Piperazine Derivatives

Compound ID	Target Organism	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
4	S. aureus	16	[4]
6c	S. aureus	16	[4]
6d	S. aureus	16	[4]
6d	B. subtilis	16	[4]
7b	B. subtilis	16	[4]
6c	E. coli	8	[4]
PT6	Vibrio cholera	Not specified, but showed significant inhibition	[3][9]

| PT6 | Bacillus subtilis | Not specified, but showed significant inhibition | [\[3\]\[9\]](#) |

Table 2: Antifungal Activity of 1,3,4-Thiadiazole Piperazine Derivatives

Compound ID	Target Organism	Activity	Reference
Compounds III & IV	Various fungal strains	Good activity at 1 and 0.5 mg/mL	[7]

| Compounds 2-10 | *C. albicans*, *A. flavus* | Weak antifungal activity [[4] |

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a key feature in many compounds designed to interfere with DNA replication processes in cancer cells.[11][12] When combined with piperazine, these derivatives have shown potent cytotoxic effects against a range of human cancer cell lines, including breast, liver, and colon cancer.[5][13] The introduction of a piperazine ring, often via an acetamide linker, has been shown to be advantageous for the antiproliferative activity of these compounds.[5][12]

Table 3: In Vitro Anticancer Activity of 1,3,4-Thiadiazole Piperazine Derivatives

Compound ID	Cancer Cell Line	IC ₅₀ (μM)	Reference
14a	MCF-7 (Breast)	2.32	[5]
14b	MCF-7 (Breast)	8.35	[5]
14c	MCF-7 (Breast)	4.61	[5]
14a	HepG2 (Liver)	3.11	[5]
14b	HepG2 (Liver)	5.23	[5]
14c	HepG2 (Liver)	6.15	[5]
32a	HepG-2 (Liver)	3.31	[5]
32d	HepG-2 (Liver)	9.31	[5]
32a	MCF-7 (Breast)	4.11	[5]
32d	MCF-7 (Breast)	8.65	[5]
2g	LoVo (Colon)	2.44	[13]

| 2g | MCF-7 (Breast) | 23.29 |[\[13\]](#) |

Enzyme Inhibition

A significant mechanism contributing to the anticancer activity of these derivatives is the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR).[\[5\]](#) EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways promoting cell proliferation and survival. Certain 1,3,4-thiadiazole hybrids have demonstrated strong EGFR inhibitory effects.[\[5\]](#)[\[12\]](#) Additionally, these scaffolds have been investigated as inhibitors of other enzymes, such as aminopeptidase N (APN), which is implicated in tumor invasion and metastasis.[\[14\]](#)

Table 4: Enzyme Inhibitory Activity of 1,3,4-Thiadiazole Derivatives

Compound ID	Target Enzyme	IC ₅₀ (μM)	Reference
32a	EGFR	0.08	[5] [12]

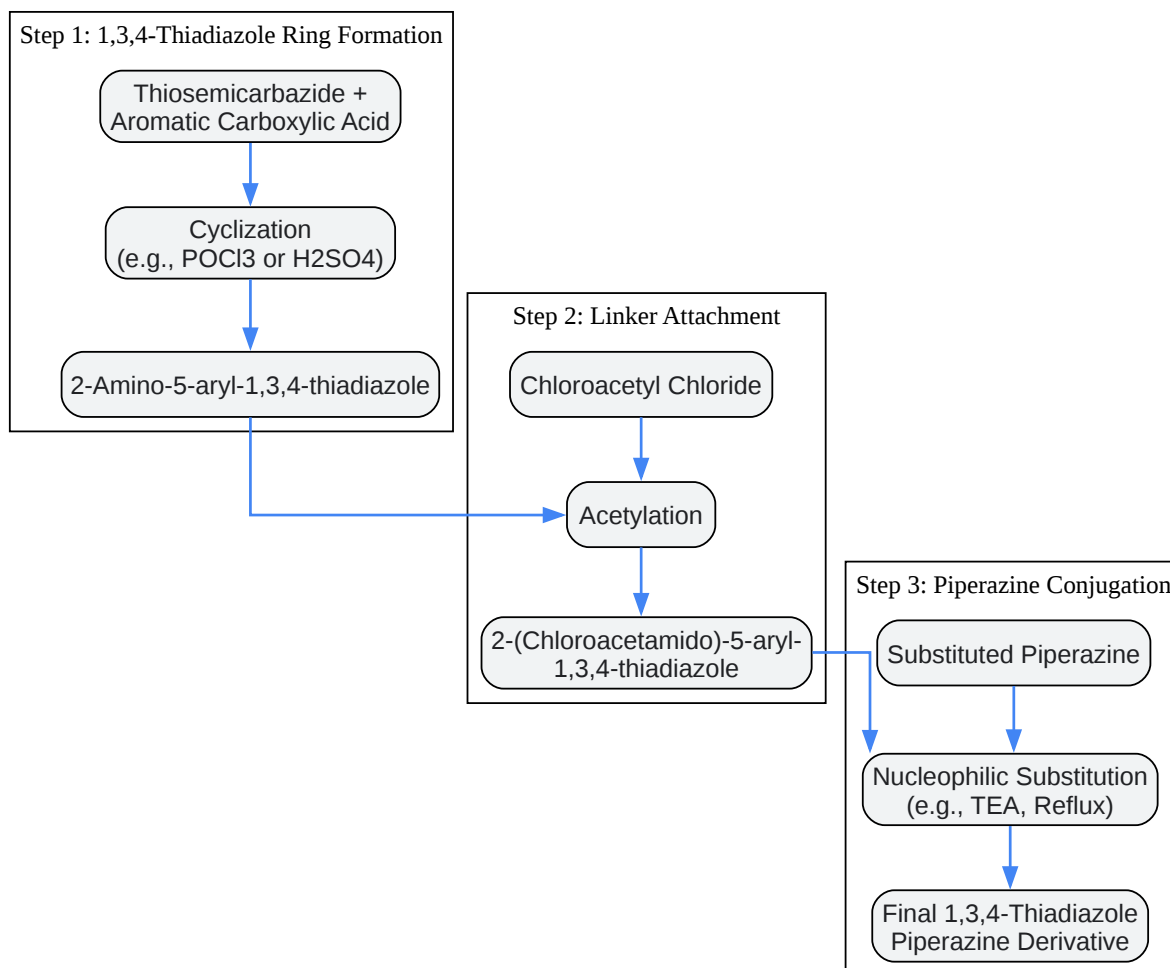
| 32d | EGFR | 0.30 |[\[5\]](#)[\[12\]](#) |

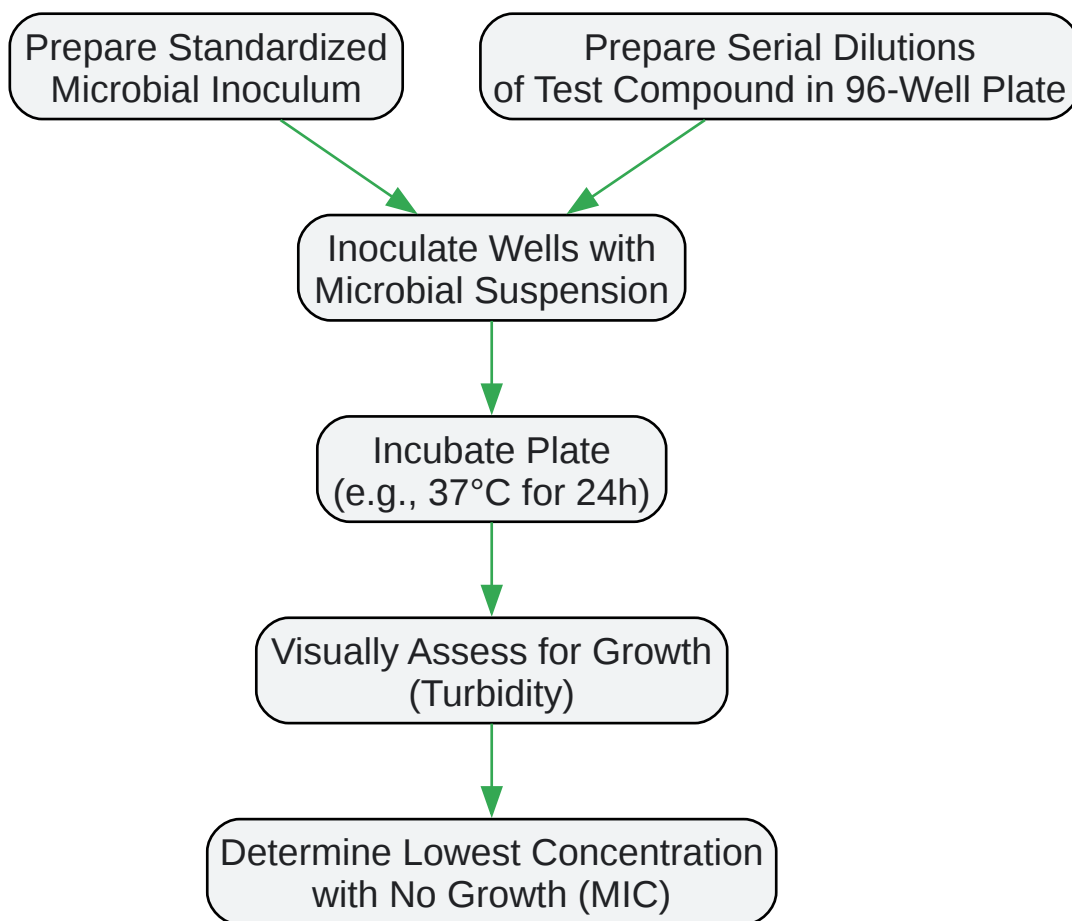
Experimental Protocols

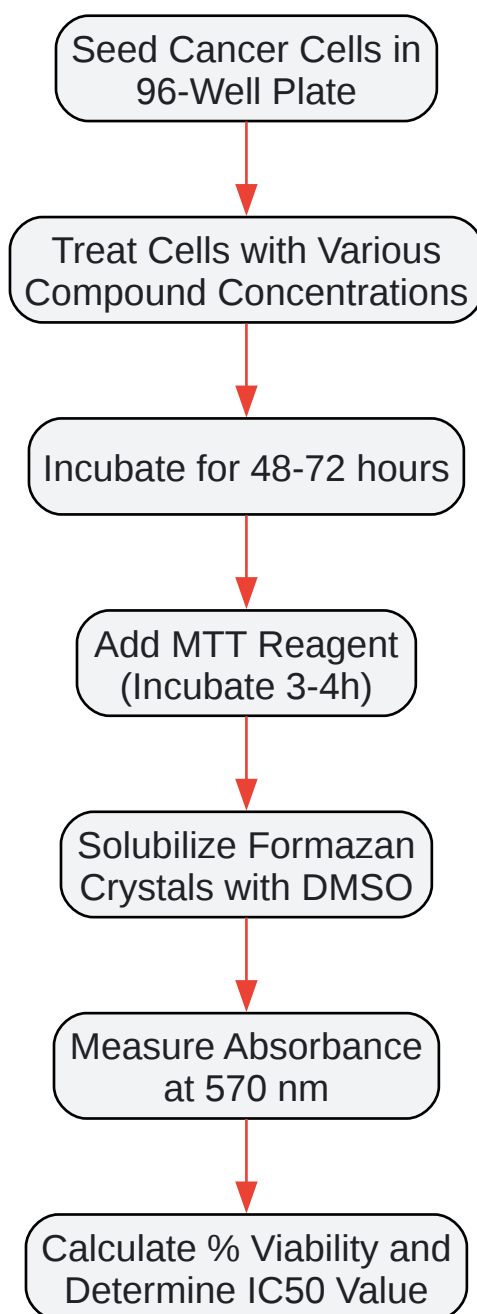
Detailed and reproducible methodologies are critical for the evaluation of novel compounds. The following sections describe standard protocols for assessing the biological activities of 1,3,4-thiadiazole piperazine derivatives.

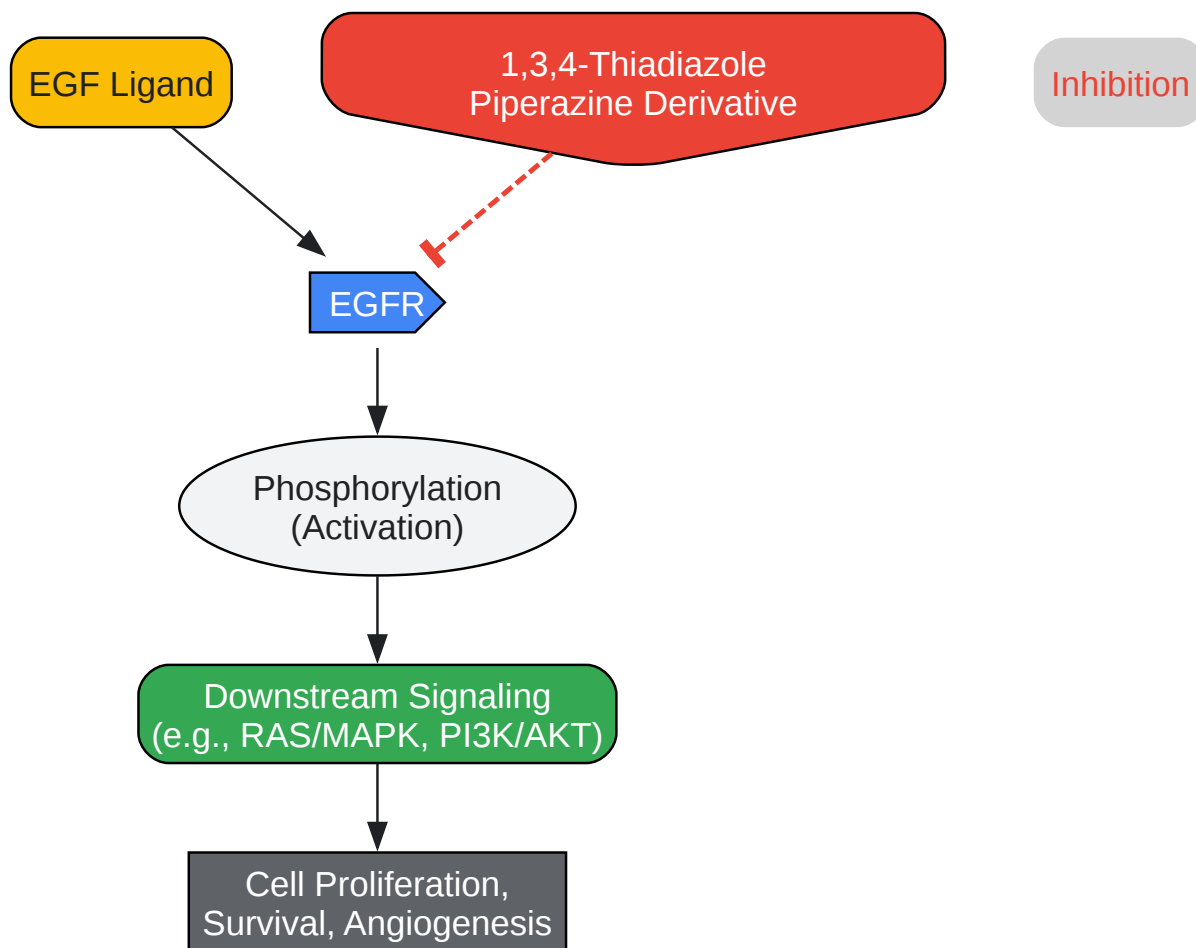
General Synthesis Workflow

The synthesis of these derivatives typically involves a multi-step process, starting with the formation of the core 1,3,4-thiadiazole ring, followed by the introduction of the piperazine moiety.









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